Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a methylsulfanyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(methylsulfanyl)ethanone with thiourea in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate or 4-thiol-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.
Oxidation Reactions: Products include ethyl 4-bromo-2-(methylsulfinyl)-1,3-thiazole-5-carboxylate or ethyl 4-bromo-2-(methylsulfonyl)-1,3-thiazole-5-carboxylate.
Reduction Reactions: Products include ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-methanol.
Scientific Research Applications
Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
- Ethyl 4-iodo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
- Ethyl 4-bromo-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not. Additionally, the methylsulfanyl group provides distinct electronic and steric properties that influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
ethyl 4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUPRYKHVECBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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